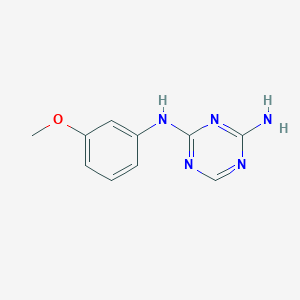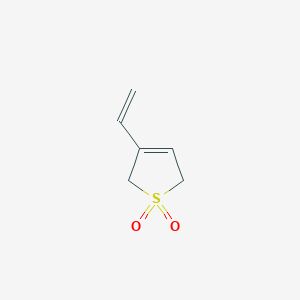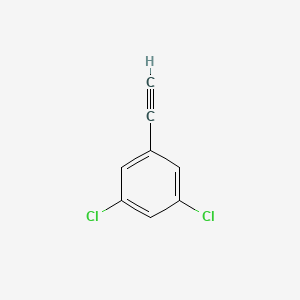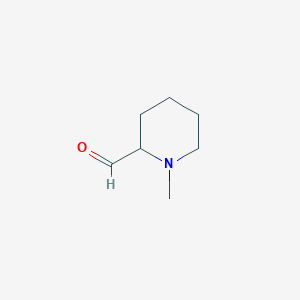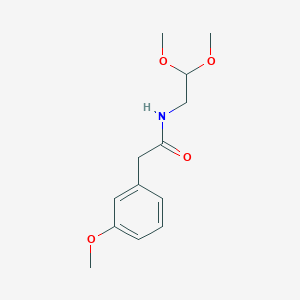
1-Acetyl-2-piperidineacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-piperidineacetic Acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Mechanism of Action
Target of Action
1-Acetyl-2-piperidineacetic Acid is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been reported to exhibit a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure and functional groups .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
Environmental factors such as temperature, humidity, and ph can influence the action and stability of many chemical compounds .
Biochemical Analysis
Biochemical Properties
1-Acetyl-2-piperidineacetic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may impact the expression levels of key proteins involved in metabolic processes, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways, leading to changes in cellular responses and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific enzyme active sites, inhibiting their activity and leading to downstream effects on metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound may degrade over time, leading to changes in its effectiveness and impact on cellular function . Long-term effects on cellular function have also been observed, indicating potential implications for prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating cellular responses . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures or disruption of normal cellular functions . Threshold effects and dose-dependent responses are important considerations in evaluating the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may participate in oxidation-reduction reactions, impacting the balance of metabolites within cells . The compound’s involvement in these pathways can have significant implications for cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its effects. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within cells . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and interactions with other biomolecules .
Preparation Methods
The synthesis of 1-Acetyl-2-piperidineacetic Acid involves several steps. One common method includes the acylation of 2-piperidineacetic acid with acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Acylation Reaction: 2-piperidineacetic acid reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Acetyl-2-piperidineacetic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-2-piperidineacetic Acid has several applications in scientific research:
Comparison with Similar Compounds
1-Acetyl-2-piperidineacetic Acid can be compared with other piperidine derivatives such as:
2-Piperidineacetic Acid: The parent compound without the acetyl group.
1-Acetyl-2-piperidinecarboxylic Acid: A similar compound with a carboxylic acid group instead of an acetic acid group.
1-Benzyl-2-piperidineacetic Acid: A derivative with a benzyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(1-acetylpiperidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-5-3-2-4-8(10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUSBGJDLWLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
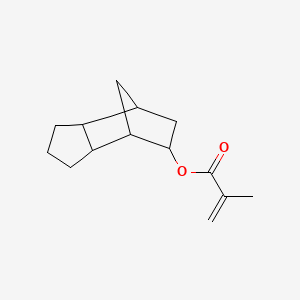
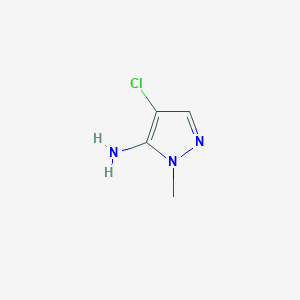
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)

